molecular formula C22H26N4O5 B2536112 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide CAS No. 1170489-37-8

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide

Cat. No. B2536112
CAS RN: 1170489-37-8
M. Wt: 426.473
InChI Key: DYVHQFVGBDILDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide, also known as CP-690550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are important for the immune response. CP-690550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

DNA Topoisomerase Inhibitors and Apoptosis Inducers

Research has shown that certain podophyllotoxin congeners with ureido and benzamide functionalities exhibit significant anti-proliferative activity against cancer cell lines, including inducing G1 cell cycle arrest and apoptosis through the upregulation of caspase-3 protein. These compounds also inhibit DNA topoisomerase I and IIα enzymes, which are crucial for DNA replication and cell division, making them potential candidates for anticancer therapy (Kamal et al., 2013).

Antibacterial Activity

Studies on the carboxamides and hydrazide derivatives of glycopeptide antibiotics like eremomycin have shown significant activity against Gram-positive bacteria. Modification of the carboxyl group in these compounds leads to enhanced antibacterial properties and reduced allergenic effects, suggesting the potential for developing new antibiotics with improved safety profiles (Pavlov et al., 1996).

Enzyme Inhibition

Compounds with cyclopropyl and bromophenol derivatives have been evaluated as inhibitors of cytosolic carbonic anhydrase and acetylcholinesterase enzymes. These enzymes are targets for the treatment of conditions like glaucoma, epilepsy, and Alzheimer's disease, indicating the potential for these compounds in therapeutic applications (Boztaş et al., 2019).

Organometallic Catalysis

Research involving platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides demonstrates the utility of organometallic catalysis in synthesizing complex organic compounds. Such reactions are valuable in organic synthesis, pharmaceuticals, and material science, showcasing the diverse applications of compounds with carboxamide groups (Wang and Widenhoefer, 2004).

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2,3-dimethoxyphenyl)carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-30-18-5-3-4-17(19(18)31-2)26-22(29)24-13-12-23-20(27)14-8-10-16(11-9-14)25-21(28)15-6-7-15/h3-5,8-11,15H,6-7,12-13H2,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVHQFVGBDILDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.